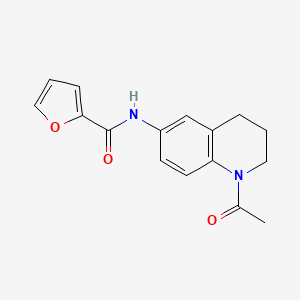

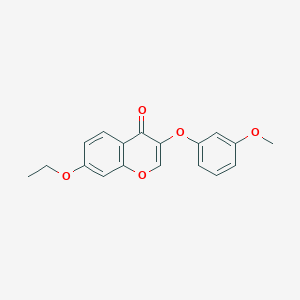

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis

The quinoline nucleus is present in numerous biological compounds . The activity of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique

El’chaninov and Aleksandrov (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. This compound served as a precursor for further chemical transformations, leading to derivatives like 2-(furan-2-yl)thiazolo[5,4-f]quinoline through oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Similar synthetic approaches and chemical reactivities have been reported for analogous compounds, highlighting the versatility of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide in generating a variety of heterocyclic compounds.

Applications in Material Science and Chemistry

The synthesis and study of carboxamide derivatives have shown potential applications in material science, particularly in corrosion inhibition and as ligands in metal coordination complexes. Sadeghi Erami et al. (2019) investigated carboxamide ligands for their performance as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the utility of such compounds in protective coatings and materials engineering (Sadeghi Erami et al., 2019).

Biomedical Research

In the realm of biomedical research, derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of novel carboxamide derivatives and screened them for their antimicrobial and antitubercular properties, finding some compounds to exhibit promising activities (Kumar, Fernandes, & Kumar, 2014). This indicates the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide derivatives in developing new antimicrobial agents.

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Orientations Futures

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWOFINUAKHIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2944878.png)

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)